14-Chlorodaunorubicin
Overview
Description
14-Chlorodaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic. It is primarily used as an anticancer agent due to its potent cytotoxic properties. The compound is characterized by the presence of a chlorine atom at the 14th position of the daunorubicin molecule, which enhances its pharmacological activity.
Scientific Research Applications
14-Chlorodaunorubicin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Employed in cell biology studies to investigate the mechanisms of cytotoxicity and apoptosis.
Medicine: Utilized in preclinical and clinical studies for the development of new anticancer therapies.
Industry: Applied in the pharmaceutical industry for the synthesis of novel anthracycline derivatives with improved therapeutic profiles.
Mechanism of Action
Target of Action
14-Chlorodaunorubicin, like its parent compound Daunorubicin, primarily targets DNA in cancer cells . It forms complexes with DNA by intercalation between base pairs, which disrupts the DNA structure and inhibits DNA synthesis and DNA-dependent RNA synthesis .
Mode of Action
This compound interacts with DNA by intercalation and inhibition of macromolecular biosynthesis . This inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA. Without the action of topoisomerase II, these DNA supercoils interfere with the transcription of DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication. By intercalating into the DNA structure, this compound prevents the normal uncoiling of DNA, which is necessary for replication and transcription . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Daunorubicin. Daunorubicin has a complex pharmacokinetic profile characterized by significant inter-individual variability . Factors such as genetic polymorphisms of genes involved in transport and metabolism of Daunorubicin can influence its pharmacokinetics .
Result of Action
The primary result of this compound’s action is the induction of cell death in cancer cells. By inhibiting DNA and RNA synthesis, this compound prevents cancer cells from dividing and growing . This can lead to remission in cancers such as acute myeloid leukemia and acute lymphocytic leukemia .
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. These may include pH, temperature, salinity, and the presence of other substances that can interact with the drug . .
Biochemical Analysis
Cellular Effects
Daunorubicin also causes cell cycle arrest in cell lines at different checkpoints at different times .
Molecular Mechanism
Daunorubicin, a related compound, damages DNA by intercalating between base pairs, ultimately inhibiting DNA synthesis and DNA-dependent RNA synthesis . It may also act by inhibiting polymerase activity, affecting regulation of gene expression, and generating free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Chlorodaunorubicin involves the chlorination of daunorubicin. The process typically includes the following steps:
Starting Material: Daunorubicin is used as the starting material.
Chlorination: The chlorination reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents.
Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure selective chlorination at the 14th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of daunorubicin are subjected to chlorination.
Purification: The crude product is purified using chromatographic techniques to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 14-Chlorodaunorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom at the 14th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
14-Chlorodaunorubicin is compared with other anthracycline antibiotics such as:
Daunorubicin: The parent compound, less potent due to the absence of the chlorine atom.
Doxorubicin: Another anthracycline with a hydroxyl group at the 14th position, known for its broad-spectrum anticancer activity.
Epirubicin: A stereoisomer of doxorubicin with reduced cardiotoxicity.
Idarubicin: A derivative with improved oral bioavailability and potency.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its cytotoxicity and alters its pharmacokinetic properties, making it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKPOWJKPVJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923740 | |
Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121250-06-4 | |
Record name | 14-Chlorodaunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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